

# Technical Support Center: Implementing NICE Indicator IND81

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | IND81   |           |
| Cat. No.:            | B608096 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist healthcare professionals, clinical researchers, and healthcare administrators in managing resource constraints and effectively implementing the NICE indicator **IND81** for diabetic foot care.

### **Frequently Asked Questions (FAQs)**

Q1: What is **IND81**?

A1: **IND81** is a clinical quality indicator from the National Institute for Health and Care Excellence (NICE). It measures the percentage of patients with diabetes who have received an annual foot examination and risk classification within the preceding 15 months[1][2][3]. The goal of **IND81** is to ensure regular screening for diabetic foot complications to prevent ulceration and amputation[1][4].

Q2: Who is the target patient population for **IND81**?

A2: The target population is all patients with diabetes. However, there are specific exclusions, such as patients who have had a foot amputation or those who decline the examination[1].

Q3: What are the different risk classifications under IND81?

A3: Patients are classified into one of four risk categories based on the findings of their foot examination. These categories determine the subsequent management and referral pathway.



The classifications are summarized in the table below[1][3][5].

#### **Data Presentation**

Table 1: IND81 Diabetic Foot Risk Classification

| Risk Category                                    | Clinical Findings                                                              |
|--------------------------------------------------|--------------------------------------------------------------------------------|
| Low Risk                                         | Normal sensation and palpable pulses.                                          |
| Increased Risk                                   | Neuropathy or absent pulses.                                                   |
| High Risk                                        | Neuropathy or absent pulses plus deformity, skin changes, or a previous ulcer. |
| Ulcerated Foot Presence of a current foot ulcer. |                                                                                |

### **Troubleshooting Guide**

Q4: We are facing a shortage of trained staff to perform the annual foot examinations. How can we manage this resource constraint?

#### A4:

- Skill-Mix and Training: Not all components of the foot exam require a specialist. Consider training healthcare assistants or practice nurses to perform the initial stages of the assessment, such as the monofilament test, with podiatrists or diabetologists reviewing higher-risk cases.
- Group Consultations: For low-risk patients, consider group educational sessions that include a brief foot check, which can be more time-efficient.
- Telehealth Integration: Utilize telehealth for patient education and follow-up, reserving inperson appointments for the physical examination component.

Q5: Our clinic has a limited budget for purchasing specialized equipment like biothesiometers. Is this a barrier to implementing **IND81**?



A5: While a biothesiometer is a useful tool for assessing vibration perception, the core requirement for detecting sensory neuropathy under **IND81** can be met with a 10g monofilament, which is a low-cost item[4]. The key is the correct and consistent application of the monofilament test[4]. Ensure staff are properly trained in this technique.

Q6: We are struggling with patient adherence and getting them to attend their annual foot exam appointments. What strategies can we use to improve this?

#### A6:

- Patient Education: Clearly communicate the importance of the annual foot exam in preventing serious complications like amputations. Use visual aids and patient testimonials.
- Appointment Reminders: Implement a multi-modal reminder system (e.g., text messages, phone calls, and letters).
- Integrated Care: Combine the annual foot exam with other routine diabetes reviews to reduce the number of appointments a patient needs to attend.

Q7: Our electronic health record (EHR) system does not have a clear field for **IND81** risk classification, leading to inconsistent data entry. How can we address this?

#### A7:

- EHR Template Development: Work with your EHR vendor or IT department to create a standardized template for the diabetic foot exam. This template should include mandatory fields for each component of the assessment and a dropdown menu for the final risk classification.
- Staff Training: Provide training to all relevant staff on where and how to record the IND81
  data consistently within the EHR.

## **Experimental Protocols (Clinical Workflows)**

Protocol 1: Annual Diabetic Foot Examination

Patient History:



- Inquire about any previous foot ulcers, amputations, or foot-related complications.
- Ask about symptoms of neuropathy (e.g., numbness, tingling, burning) and peripheral arterial disease (e.g., claudication).
- Dermatological Assessment:
  - Inspect the entire surface of both feet, including between the toes, for any skin changes (e.g., dryness, callus, fissures), infections, or ulcerations.
- Musculoskeletal Assessment:
  - Examine for any bony deformities, such as Charcot foot, hammer toes, or prominent metatarsal heads.
- Neurological Assessment:
  - Perform the 10g monofilament test to assess for sensory neuropathy. Test several points on the plantar surface of each foot.
  - Alternatively, or in addition, assess vibration perception using a biothesiometer or tuning fork.
- Vascular Assessment:
  - Palpate the dorsalis pedis and posterior tibial pulses in both feet.
  - Document if pulses are present or absent.
- Risk Classification and Management Plan:
  - Based on the findings from steps 1-5, classify the patient into one of the four risk categories as detailed in Table 1.
  - Develop and document a management plan, including patient education, footwear advice, and appropriate referral to podiatry or vascular services.

### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for IND81 patient assessment and risk-based management.





Click to download full resolution via product page

Caption: Logical relationships in **IND81** risk determination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nice.org.uk [nice.org.uk]
- 2. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 3. Indicator | IND81 | Indicators | NICE [nice.org.uk]



- 4. nice.org.uk [nice.org.uk]
- 5. nice.org.uk [nice.org.uk]
- To cite this document: BenchChem. [Technical Support Center: Implementing NICE Indicator IND81]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608096#how-to-manage-resource-constraints-when-implementing-ind81]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com